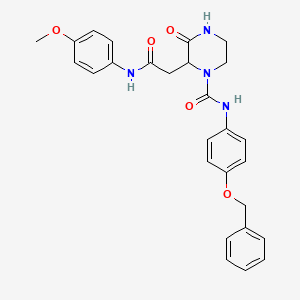
5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C8H11BrN2O2 It is a derivative of pyridin-2-one, characterized by the presence of amino, bromo, methoxyethyl, and methyl groups
Métodos De Preparación
The synthesis of 5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyridin-2-one derivative, followed by the introduction of the methoxyethyl group through nucleophilic substitution. The amino group is then introduced via amination reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Análisis De Reacciones Químicas
5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a debrominated product.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one include other pyridin-2-one derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activities and applications
Propiedades
Fórmula molecular |
C9H13BrN2O2 |
|---|---|
Peso molecular |
261.12 g/mol |
Nombre IUPAC |
5-amino-3-bromo-1-(2-methoxyethyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C9H13BrN2O2/c1-6-7(11)5-12(3-4-14-2)9(13)8(6)10/h5H,3-4,11H2,1-2H3 |
Clave InChI |
POGSDNWSWXFQSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C=C1N)CCOC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13070658.png)
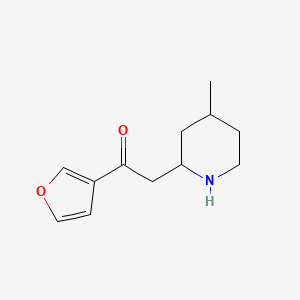

![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13070672.png)
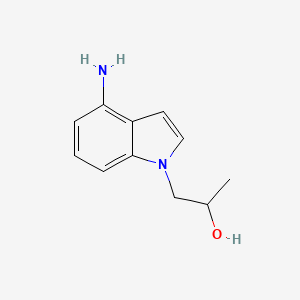
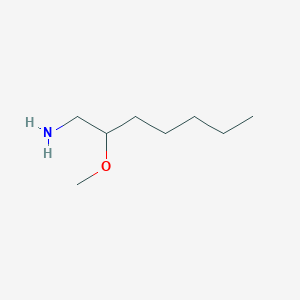
![1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine](/img/structure/B13070693.png)
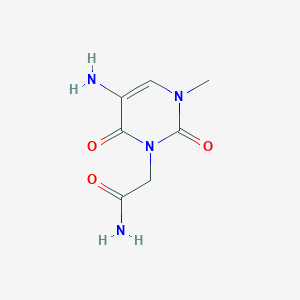


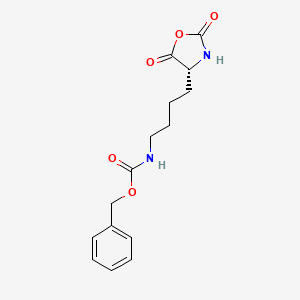
![5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13070727.png)
![4-[(Azetidin-3-yloxy)methyl]phenol](/img/structure/B13070728.png)
